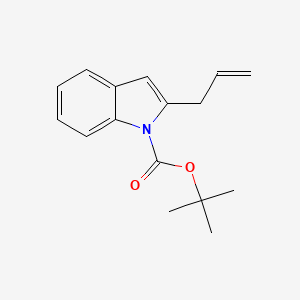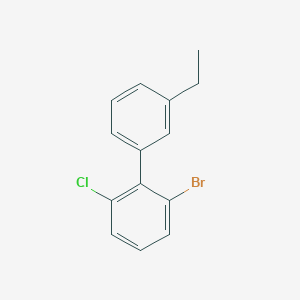
1-(3-Ethoxyoct-1-EN-1-YL)-4-methylbenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-Ethoxyoct-1-EN-1-YL)-4-methylbenzene is an organic compound characterized by its unique structure, which includes an ethoxy group attached to an octenyl chain and a methyl-substituted benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Ethoxyoct-1-EN-1-YL)-4-methylbenzene typically involves the reaction of 4-methylbenzene with an appropriate ethoxy-octenyl precursor under controlled conditions. The reaction may be catalyzed by specific catalysts to ensure high yield and purity. Common reagents used in the synthesis include ethylmagnesium bromide and titanium (IV) isopropoxide .
Industrial Production Methods: Industrial production of this compound may involve large-scale organic synthesis techniques, utilizing continuous flow reactors to maintain consistent reaction conditions. The use of advanced purification methods, such as column chromatography, ensures the isolation of the desired product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(3-Ethoxyoct-1-EN-1-YL)-4-methylbenzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the double bond to a single bond, yielding saturated derivatives.
Substitution: Electrophilic substitution reactions can occur on the benzene ring, introducing different functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation reactions using palladium on carbon as a catalyst are typical.
Substitution: Friedel-Crafts alkylation or acylation reactions using aluminum chloride as a catalyst.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ethoxy-octanone derivatives, while reduction can produce ethoxy-octane derivatives.
Applications De Recherche Scientifique
1-(3-Ethoxyoct-1-EN-1-YL)-4-methylbenzene has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism by which 1-(3-Ethoxyoct-1-EN-1-YL)-4-methylbenzene exerts its effects involves interactions with specific molecular targets. The ethoxy and octenyl groups may interact with enzymes or receptors, modulating their activity. The benzene ring can participate in π-π interactions, influencing the compound’s binding affinity and specificity.
Comparaison Avec Des Composés Similaires
- 1-(3-Ethoxyoct-1-EN-1-YL)-4-methoxybenzene
- 1-(3-Ethoxyoct-1-EN-1-YL)-4-ethylbenzene
- 1-(3-Ethoxyoct-1-EN-1-YL)-4-chlorobenzene
Uniqueness: 1-(3-Ethoxyoct-1-EN-1-YL)-4-methylbenzene is unique due to its specific combination of functional groups, which confer distinct chemical and physical properties
Propriétés
Numéro CAS |
918540-69-9 |
|---|---|
Formule moléculaire |
C17H26O |
Poids moléculaire |
246.4 g/mol |
Nom IUPAC |
1-(3-ethoxyoct-1-enyl)-4-methylbenzene |
InChI |
InChI=1S/C17H26O/c1-4-6-7-8-17(18-5-2)14-13-16-11-9-15(3)10-12-16/h9-14,17H,4-8H2,1-3H3 |
Clé InChI |
JNVPKZCPWYTPFN-UHFFFAOYSA-N |
SMILES canonique |
CCCCCC(C=CC1=CC=C(C=C1)C)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



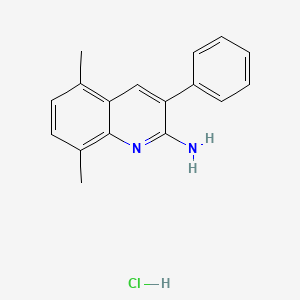

![5-Acetyl-4-butyl-3-[(4-fluorophenyl)sulfanyl]-1-phenylpyridin-2(1H)-one](/img/structure/B12626938.png)
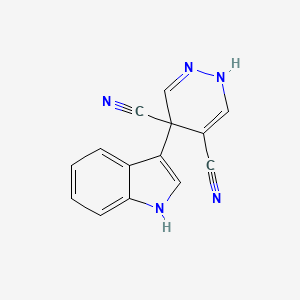
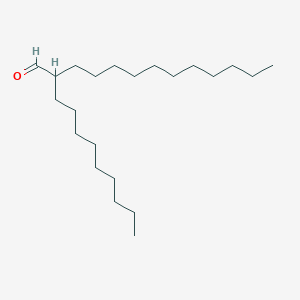
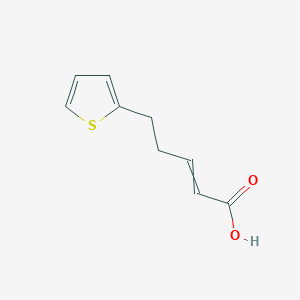
![1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid, 3-[2-(trimethylsilyl)ethynyl]-, methyl ester](/img/structure/B12626971.png)

![(Furan-2-yl)[4-(1-phenylethyl)piperazin-1-yl]methanone](/img/structure/B12626983.png)
